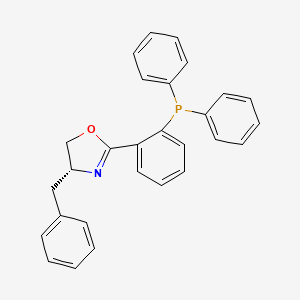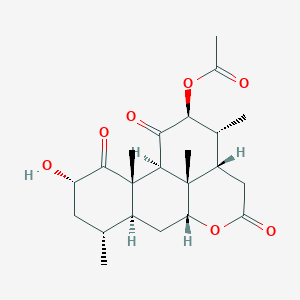
Shinjulactone L
Overview
Description
Shinjulactone L is a type of compound known as a diterpenoid . It is derived from the barks of Ailanthus altissima . The molecular formula of Shinjulactone L is C22H30O7 and it has a molecular weight of 406.47 g/mol .
Molecular Structure Analysis
The structure of Shinjulactone L was determined to be 12β-acetoxy-2α-hydroxypicrasane . High-quality images of its 3D molecular structure, molecular surfaces, and molecular orbitals have been created based on quantum chemical computations .Physical And Chemical Properties Analysis
Shinjulactone L is a powder . It can be dissolved in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Cancer Chemoprevention and Anti-tumor Effects
Shinjulactone L and its derivatives have been studied for their potential in cancer chemoprevention. For example, succinate and 3',3'-dimethylsuccinate derivatives of Shinjulactone C exhibited higher inhibitory effects against Epstein-Barr virus early antigen activation, suggesting potential anti-tumor promoting effects (Tamura et al., 2002). Additionally, compounds including Shinjulactone O isolated from Ailanthus altissima demonstrated varying levels of inhibitory activity against tumor cell lines, indicating their potential in cancer treatment (Yang et al., 2014).
Vascular Inflammation and Atherosclerosis
Shinjulactone A has been identified as an efficient blocker of IL-1β-induced NFκB activation and monocyte recruitment in endothelial cells, without affecting cell viability. This suggests its potential application in preventing atherosclerosis by targeting endothelial inflammation and the endothelial-mesenchymal transition (Jang et al., 2022).
Potential Inhibitors for Influenza A Virus
Shinjulactone D has been studied for its potential inhibitory activity against the M2 protein of the influenza A virus. Molecular docking studies have suggested that Shinjulactone D, among other phytochemical compounds, could be a promising candidate for the development of new therapeutic strategies against influenza A virus (Jha et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[(1S,2S,4S,6R,7S,9R,13S,14R,15S,17S)-4-hydroxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-15-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-9-6-14(24)20(27)22(5)12(9)7-15-21(4)13(8-16(25)29-15)10(2)18(28-11(3)23)17(26)19(21)22/h9-10,12-15,18-19,24H,6-8H2,1-5H3/t9-,10-,12+,13+,14+,15-,18+,19+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQVKFMTKLRTHY-WKIJOOPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(C(C4CC(=O)O3)C)OC(=O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)[C@H]([C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Shinjulactone L | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




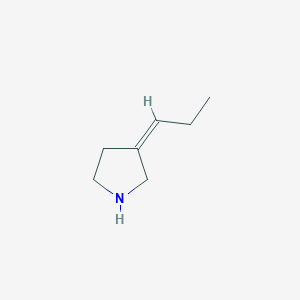
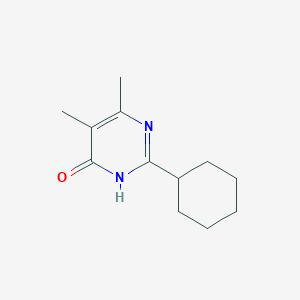
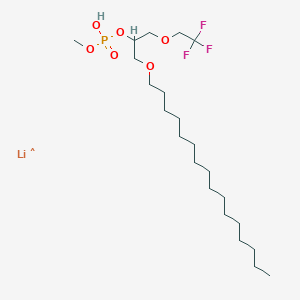

![(4AR,6R,7S,8S,8aR)-7-(benzyloxy)-8-(2-methoxybenzyl)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B1494692.png)
![2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-cyclohexanedione](/img/structure/B1494693.png)

![N-(4-chlorophenyl)-N'-[1-(2-phenylhydrazino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B1494695.png)
![(4AR,6S,7R,8S,8aR)-8-(naphthalen-2-ylmethoxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate](/img/structure/B1494698.png)


